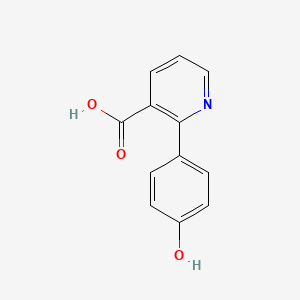

2-(4-Hydroxyphenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-9-5-3-8(4-6-9)11-10(12(15)16)2-1-7-13-11/h1-7,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKLWITWFQRFHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20686966 | |

| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258615-89-2 | |

| Record name | 3-Pyridinecarboxylic acid, 2-(4-hydroxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258615-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Hydroxyphenyl)nicotinic acid synthesis methods

An In-Depth Technical Guide to the Synthesis of 2-(4-Hydroxyphenyl)nicotinic Acid

Abstract

2-(4-Hydroxyphenyl)nicotinic acid is a key heterocyclic scaffold possessing significant interest in medicinal chemistry and materials science. As a substituted 2-arylnicotinic acid, its structure is a recurring motif in various biologically active compounds. This technical guide provides an in-depth exploration of the primary synthetic methodologies for obtaining this molecule. We will dissect the strategic considerations behind each pathway, focusing on modern palladium-catalyzed cross-coupling reactions and classical Ullmann-type condensations. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step protocols, comparative data, and mechanistic diagrams are provided to create a comprehensive and practical resource for laboratory application.

Introduction and Strategic Overview

The synthesis of 2-arylnicotinic acids, such as 2-(4-Hydroxyphenyl)nicotinic acid, presents a unique set of challenges and opportunities. The core of this task lies in the formation of a carbon-carbon bond between the C2 position of a pyridine ring and a phenyl ring. The presence of a carboxylic acid and a hydroxyl group, both of which can be reactive, requires careful planning of the synthetic route, often involving the use of protecting groups or selection of reaction conditions that tolerate these functionalities.

Nicotinic acid and its derivatives are vital in pharmaceuticals for treating diseases like pellagra and have diverse biological effects.[1] The development of efficient synthetic routes is therefore of paramount importance.[1] This guide will focus on the most robust and widely applied strategies for constructing the 2-(4-Hydroxyphenyl)nicotinic acid backbone.

Retrosynthetic Analysis

A logical approach to designing the synthesis begins with a retrosynthetic analysis. The primary disconnection is the C-C bond between the pyridine and phenyl rings. This disconnection points to two main synthetic strategies involving a nucleophilic pyridine and an electrophilic phenyl component, or more commonly, a transition-metal-catalyzed cross-coupling of two functionalized aromatic rings.

Caption: Retrosynthetic analysis of 2-(4-Hydroxyphenyl)nicotinic acid.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and versatile method for forming aryl-aryl bonds.[2][3] It involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[2] Its high functional group tolerance, generally mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters make it the premier choice for this synthesis.

Mechanistic Principles

The catalytic cycle of the Suzuki coupling is a well-established three-step process:[3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halonicotinic acid derivative, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation by a base.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Considerations

Choice of Reactants: The most common starting materials are 2-chloronicotinic acid and 4-hydroxyphenylboronic acid.[4] 2-Chloronicotinic acid is a readily available and cost-effective intermediate.[5][6][7] While aryl bromides and iodides are more reactive, the lower cost of chlorides often makes them preferable for large-scale synthesis. 4-Hydroxyphenylboronic acid is also commercially available and can be used directly.[4]

Catalyst System: A typical catalyst system consists of a palladium precursor like Pd(OAc)₂ or Pd(PPh₃)₄ and a phosphine ligand. The ligand stabilizes the palladium center and modulates its reactivity. For coupling with aryl chlorides, electron-rich and bulky phosphine ligands are often required to facilitate the challenging oxidative addition step.

Base and Solvent: A base is essential for the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of solvent is also critical, with common options including toluene, dioxane, THF, or DMF, often in the presence of water.[2]

Protecting Group Strategy: A Practical Alternative

A free hydroxyl group can sometimes complicate cross-coupling reactions. An effective and widely used strategy is to protect the hydroxyl group as a methyl ether. This involves synthesizing 2-(4-methoxyphenyl)nicotinic acid first and then cleaving the ether in a final step.

-

Suzuki Coupling: React 2-chloronicotinic acid with 4-methoxyphenylboronic acid. The reaction conditions are similar to the direct coupling, but often proceed more cleanly due to the absence of the acidic phenol proton.

-

Demethylation: The resulting methoxy compound is then demethylated. A powerful and common reagent for this is boron tribromide (BBr₃) in an inert solvent like dichloromethane (DCM). Other reagents like trimethylsilyl iodide (TMSI) can also be employed.[8]

Ullmann-Type Condensation

The Ullmann condensation is a classical, copper-promoted reaction for forming aryl-aryl and aryl-heteroaryl bonds.[9][10] While often requiring harsher conditions than palladium-catalyzed methods, it remains a relevant and valuable tool.[11][12]

Reaction Principles

The traditional Ullmann reaction involves heating an aryl halide with a stoichiometric amount of copper powder at high temperatures (>200 °C), often in a high-boiling polar solvent like DMF or nitrobenzene.[9] The reaction is believed to proceed through the formation of an organocopper intermediate.

Modern improvements have introduced the use of soluble copper(I) salts (e.g., CuI) and ligands (e.g., phenanthroline, diamines), which allow the reaction to proceed at lower temperatures with catalytic amounts of copper.[9]

For the synthesis of 2-anilinonicotinic acids, which are structurally related to the target molecule, the Ullmann condensation of 2-chloronicotinic acid with anilines has been studied.[11][12][13] Interestingly, in some cases, the reaction proceeds in higher yields without the copper catalyst, suggesting that for certain substrates, a nucleophilic aromatic substitution mechanism may be dominant.[11]

Caption: General scheme for the Ullmann Condensation.

Comparative Analysis of Synthesis Methods

| Feature | Suzuki-Miyaura Coupling | Ullmann Condensation |

| Catalyst | Palladium (catalytic) | Copper (often stoichiometric) |

| Reaction Temp. | Mild to moderate (e.g., 80-110 °C) | High (often >180 °C) |

| Substrate Scope | Very broad | More limited |

| Functional Group Tol. | Excellent | Moderate |

| Yields | Generally high | Often moderate to low |

| Key Advantage | Versatility, mild conditions | Low-cost catalyst (copper) |

| Key Disadvantage | Cost of palladium catalyst/ligands | Harsh conditions, potential for byproducts |

Detailed Experimental Protocols

Protocol: Suzuki-Miyaura Synthesis of 2-(4-Hydroxyphenyl)nicotinic Acid

This protocol describes a representative procedure for the direct coupling of 2-chloronicotinic acid and 4-hydroxyphenylboronic acid.

Materials:

-

2-Chloronicotinic acid (1.0 equiv)

-

4-Hydroxyphenylboronic acid (1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.03 equiv)

-

Triphenylphosphine [PPh₃] (0.06 equiv)

-

Potassium Carbonate [K₂CO₃] (3.0 equiv)

-

Solvent: Dioxane/Water (4:1 mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinic acid, 4-hydroxyphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the dioxane/water solvent mixture via syringe.

-

Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture to pH ~3-4 with 1M HCl. This will protonate the carboxylate and precipitate the product.

-

Filter the resulting precipitate and wash with cold water.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(4-Hydroxyphenyl)nicotinic acid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for Suzuki-Miyaura synthesis.

Conclusion

The synthesis of 2-(4-Hydroxyphenyl)nicotinic acid is most effectively achieved through modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This method offers high yields, excellent functional group tolerance, and mild conditions, making it superior to classical methods like the Ullmann condensation for this specific target. Strategic use of a methoxy protecting group for the phenol can further enhance reaction efficiency and simplify purification. The protocols and comparative data presented in this guide offer a robust framework for researchers to successfully synthesize this valuable compound, enabling further exploration in drug discovery and materials science.

References

- Misbahi, H., Brouant, P., & Barbe, J. (n.d.). IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS 335. GERCTOP-UMR CNRS.

-

ResearchGate. (2025). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Retrieved from [Link]

-

PubMed. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. PubMed. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Retrieved from [Link]

- Jiangsu Zhongbang Pharma. (2015). Method for preparing 2-chloronicotinic acid. Patsnap.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]

-

PubMed. (2021). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Demethylation of 2,4-Dimethoxyquinolines: The Synthesis of Atanine. Retrieved from [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

Sources

- 1. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-Hydroxyphenylboronic acid = 95.0 71597-85-8 [sigmaaldrich.com]

- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization and Analytical Profiling of 2-(4-Hydroxyphenyl)nicotinic Acid: A Technical Guide

Executive Summary

The structural elucidation of biaryl systems is a cornerstone of modern medicinal chemistry and materials science. 2-(4-Hydroxyphenyl)nicotinic acid (CAS No.: 1258615-89-2) is a highly functionalized heterocycle that serves as a critical building block for the synthesis of pharmacologically active 4-azafluorenone alkaloids and related natural products[1].

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, and MS) of 2-(4-Hydroxyphenyl)nicotinic acid. Moving beyond simple peak assignments, this guide details the fundamental causality behind the observed spectroscopic phenomena—such as anisotropic deshielding, zwitterionic solvent interactions, and collision-induced dissociation pathways—equipping researchers with the foundational logic required to validate the integrity of their synthesized scaffolds.

Synthesis Context and Sample Provenance

Before analyzing spectroscopic data, one must understand the synthetic origin of the sample to anticipate potential impurities. 2-Arylnicotinic acids are typically synthesized via the Suzuki-Miyaura cross-coupling of a 2-halonicotinic acid (e.g., 2-chloronicotinic acid) with an arylboronic acid (e.g., 4-hydroxyphenylboronic acid) using a palladium catalyst[2].

Understanding this pathway is critical for MS and NMR interpretation, as trace impurities often include dehalogenated starting materials or homocoupled boronic acid derivatives (e.g., 4,4'-biphenyldiol).

Workflow of Suzuki-Miyaura cross-coupling for target synthesis and potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection and Causality

2-(4-Hydroxyphenyl)nicotinic acid possesses both a basic pyridine nitrogen and an acidic carboxylic acid, alongside a phenolic hydroxyl group. This amphoteric nature facilitates strong intermolecular hydrogen bonding and potential zwitterion formation, rendering the compound virtually insoluble in non-polar solvents like

Dimethyl sulfoxide-

H NMR Data and Mechanistic Assignments

| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment Logic |

| COOH | 13.10 | br s | - | 1H | Highly deshielded acidic proton; broad due to exchange. |

| Ar-OH | 9.75 | br s | - | 1H | Phenolic proton; H-bonding shifts it downfield. |

| Py-H6 | 8.70 | dd | 4.8, 1.7 | 1H | Deshielded by adjacent electronegative pyridine nitrogen. |

| Py-H4 | 8.12 | dd | 7.8, 1.7 | 1H | Deshielded by the anisotropic effect of the adjacent C=O. |

| Py-H5 | 7.45 | dd | 7.8, 4.8 | 1H | Least deshielded pyridine proton (meta to N and COOH). |

| Ph-H2', H6' | 7.38 | d | 8.6 | 2H | Ortho to the pyridine ring; part of an AA'BB' system. |

| Ph-H3', H5' | 6.82 | d | 8.6 | 2H | Shielded by resonance electron donation from the -OH group. |

Causality of Chemical Shifts: The pyridine ring acts as a strong

C NMR Data

| Carbon Position | Chemical Shift ( | Type | Electronic Environment |

| C=O | 168.5 | Quaternary | Carbonyl carbon of the carboxylic acid. |

| Ph-C4' | 158.2 | Quaternary | Directly attached to the electronegative oxygen (-OH). |

| Py-C2 | 156.8 | Quaternary | |

| Py-C6 | 150.5 | CH | |

| Py-C4 | 138.2 | CH | |

| Ph-C2', C6' | 130.4 | CH | Ortho to the biaryl linkage. |

| Ph-C1' | 129.8 | Quaternary | Ipso carbon of the phenyl ring. |

| Py-C3 | 126.5 | Quaternary | Attached to the electron-withdrawing COOH. |

| Py-C5 | 122.1 | CH | |

| Ph-C3', C5' | 115.2 | CH | Ortho to the -OH group; shielded by resonance. |

2D NMR Connectivity (COSY & HMBC)

To unequivocally prove the biaryl linkage (C2 to C1'), Heteronuclear Multiple Bond Correlation (HMBC) is utilized. A critical cross-peak will be observed between the phenyl protons (H-2'/6') and the pyridine quaternary carbon (C-2).

Key COSY (red) and HMBC (blue) NMR correlations establishing the biaryl linkage.

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. Data should be acquired using Attenuated Total Reflectance (ATR) to avoid matrix effects associated with KBr pellet pressing, which can artificially broaden hydrogen-bonded regions.

| Wavenumber ( | Intensity | Assignment | Structural Causality |

| 3300 - 2600 | Strong, Broad | O-H stretch | The extreme broadening is caused by extensive intermolecular hydrogen bonding of both the carboxylic acid dimers and the phenolic -OH. |

| 1695 | Strong, Sharp | C=O stretch | Conjugation with the pyridine ring lowers the carbonyl stretching frequency from a typical isolated acid (~1710 |

| 1608, 1585 | Medium | C=C, C=N stretch | Aromatic ring skeletal vibrations. |

| 1255 | Strong | C-O stretch | Phenolic C-O single bond stretching. |

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is the preferred soft ionization technique. Because the molecule contains both basic (pyridine) and acidic (phenol, carboxylic acid) moieties, it responds exceptionally well in both positive and negative ion modes.

| Ionization Mode | Observed | Assignment | Formula |

| ESI (+) | 216.06 | ||

| ESI (-) | 214.05 |

Collision-Induced Dissociation (CID) Pathway

In tandem mass spectrometry (MS/MS) of the

Proposed ESI-MS positive ion fragmentation pathway for 2-(4-Hydroxyphenyl)nicotinic acid.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, adhere to the following step-by-step methodologies for data acquisition.

Protocol 1: NMR Sample Preparation and Acquisition

-

Drying: Dry the synthesized 2-(4-Hydroxyphenyl)nicotinic acid under high vacuum (< 0.1 mbar) at 40 °C for 12 hours to remove trace water, which can obscure the phenolic -OH signal in NMR.

-

Solvation: Dissolve exactly 15 mg of the compound in 0.6 mL of anhydrous DMSO-

(99.9% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -

Homogenization: Sonicate the NMR tube for 2 minutes to ensure complete dissolution. A clear, pale-yellow solution should result.

-

Acquisition: Acquire the

H spectrum at 400 MHz (or higher) using a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the quaternary-adjacent protons. -

Validation: Verify the residual DMSO pentet at 2.50 ppm and the water peak at ~3.33 ppm. If the water peak is excessively large, it may undergo chemical exchange with the -COOH proton, broadening or suppressing its signal at 13.10 ppm.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Stock Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol.

-

Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (for ESI+) or 0.1% Ammonium Hydroxide (for ESI-).

-

Infusion: Introduce the sample via direct syringe pump infusion at a flow rate of 10 µL/min into the ESI source.

-

Tuning: Optimize the capillary voltage to 3.0 kV and the desolvation temperature to 250 °C.

-

Validation: Isolate the parent ion (

216.06) in the quadrupole and apply a collision energy ramp (15-35 eV) in the collision cell using Argon gas to generate the self-validating MS/MS fragmentation spectrum (observing

References

- Sigma-Aldrich Product Catalog. 2-(4-Hydroxyphenyl)nicotinic acid. Sigma-Aldrich.

- ResearchGate. Collective Total Synthesis of 4‐Azafluorenone Alkaloids.

- American Chemical Society. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.

Sources

2-(4-Hydroxyphenyl)nicotinic Acid (CAS: 1258615-89-2): A Privileged Scaffold in Medicinal Chemistry and Advanced Materials

Executive Summary

In the landscape of modern drug discovery and materials science, the strategic design of biaryl systems is paramount. 2-(4-Hydroxyphenyl)nicotinic acid (CAS No. 1258615-89-2) emerges as a highly versatile, privileged building block. By fusing a pyridine-3-carboxylic acid core with a 4-hydroxyphenyl moiety at the C2 position, this molecule presents a unique bidentate/tridentate coordination profile and a dense array of hydrogen-bond donors and acceptors.

This technical whitepaper provides an in-depth analysis of 2-(4-Hydroxyphenyl)nicotinic acid, detailing its physicochemical properties, pharmacophoric utility, and the field-proven synthetic methodologies required for its integration into complex molecular architectures.

Physicochemical Profiling & Structural Dynamics

The utility of 2-(4-Hydroxyphenyl)nicotinic acid stems from its precise spatial arrangement. The steric clash between the carboxylic acid at C3 and the phenolic ring at C2 forces the biaryl system out of planarity. This defined dihedral angle is critical for fitting into deep, hydrophobic protein pockets while projecting polar functional groups toward the solvent interface or specific target residues.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters that dictate the compound's behavior in both biological assays and synthetic workflows,.

| Property | Value | Mechanistic Implication |

| Chemical Name | 2-(4-Hydroxyphenyl)nicotinic acid | Defines the ortho-relationship of the biaryl axis. |

| CAS Registry Number | 1258615-89-2 | Unique identifier for procurement and database mining. |

| Molecular Formula | C12H9NO3 | Indicates a high fraction of sp2 carbons (aromaticity). |

| Molecular Weight | 215.21 g/mol | Highly ligand-efficient; leaves room for further derivatization without violating Lipinski's Rule of 5. |

| Hydrogen Bond Donors | 2 (Phenolic -OH, Carboxylic -OH) | Facilitates strong anchoring to kinase hinge regions or nuclear receptors. |

| Hydrogen Bond Acceptors | 4 (Pyridine -N, Phenolic -O, Carboxylate -O x2) | Enables complex water-network interactions and metal coordination. |

| Rotatable Bonds | 2 (Aryl-Aryl C-C, Aryl-Carboxyl C-C) | Provides conformational flexibility to induce target fit. |

Mechanistic Utility in Drug Discovery

2-Aryl nicotinic acid derivatives are widely recognized for their potent anti-inflammatory, analgesic, and targeted enzyme-inhibitory activities[1]. The specific inclusion of the 4-hydroxyl group transforms the standard biaryl scaffold into a highly reactive pharmacophore.

The pyridine nitrogen acts as a classic hydrogen-bond acceptor, often interacting with the backbone amides of a kinase hinge region. Simultaneously, the carboxylic acid can form robust salt bridges with catalytic lysine residues. The 4-hydroxyl group provides an additional vector for solvent-exposed hydrogen bonding, which is critical for improving the aqueous solubility and pharmacokinetic profile of the resulting drug candidate.

Fig 1. Pharmacophore binding model of 2-(4-Hydroxyphenyl)nicotinic acid in a target pocket.

Synthetic Methodologies: The Suzuki-Miyaura Paradigm

The most efficient and scalable route to synthesize 2-(4-Hydroxyphenyl)nicotinic acid is via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[2],[3]. This involves the coupling of 2-chloronicotinic acid (an electron-deficient electrophile) with 4-hydroxyphenylboronic acid[4],[5].

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system, ensuring that researchers can visually and chemically confirm the success of each phase.

Step 1: Reagent Preparation & Degassing

-

Action: Dissolve 2-chloronicotinic acid (1.0 eq) and 4-hydroxyphenylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1 v/v). Sparge the solution with Argon for 15 minutes.

-

Causality: The biphasic solvent system is critical. 1,4-dioxane provides excellent solubility for the organic precursors, while water is essential to dissolve the inorganic base added in the next step[6]. Degassing is mandatory to prevent the premature oxidation of the Pd(0) catalyst to an inactive Pd(II) species.

-

Self-Validation: The solution must remain homogenous and clear. If phase separation occurs at room temperature, adjust the solvent ratio slightly until homogeneity is achieved to ensure uniform reaction kinetics.

Step 2: Base and Catalyst Introduction

-

Action: Add Na₂CO₃ (3.0 eq) followed by Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) under a continuous Argon sweep[3].

-

Causality: Na₂CO₃ serves a dual mechanistic purpose: it neutralizes the HCl generated during the catalytic cycle and coordinates with the boronic acid to form a reactive, electron-rich boronate complex, which is the actual species undergoing transmetalation[6]. Pd(PPh₃)₄ is selected due to its proven efficacy in overcoming the steric hindrance of ortho-substituted biaryl couplings.

-

Self-Validation: Upon addition of the catalyst, the mixture will transition to a pale yellow/orange hue. Warning: A rapid color change to opaque black indicates catalyst decomposition (precipitation of Pd black), signaling fatal oxygen contamination.

Step 3: Thermal Activation

-

Action: Heat the sealed reaction vessel to 90 °C for 12 hours.

-

Causality: The C-Cl bond on the pyridine ring is highly stable. Elevated thermal energy is required to drive the initial oxidative addition of Pd(0) into the C-Cl bond.

-

Self-Validation: Monitor the reaction via LC-MS. The disappearance of the 2-chloronicotinic acid peak and the emergence of a highly UV-active product peak (due to extended biaryl conjugation) confirms successful C-C bond formation.

Step 4: Isoelectric Isolation (Work-up)

-

Action: Cool the mixture to room temperature. Filter through a pad of Celite to remove palladium residues. Acidify the aqueous filtrate dropwise with 1M HCl until the pH reaches approximately 3.5.

-

Causality: Acidification protonates the carboxylate salt. Because the molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid, it possesses a distinct isoelectric point. At pH ~3.5, the molecule becomes zwitterionic/neutral, drastically reducing its aqueous solubility.

-

Self-Validation: A dense, off-white precipitate will form precisely as the pH approaches the isoelectric point. This direct precipitation bypasses the need for messy liquid-liquid extractions and serves as an immediate confirmation of high product purity.

Fig 2. Catalytic cycle for the Suzuki-Miyaura synthesis of 2-(4-Hydroxyphenyl)nicotinic acid.

Solid-State Properties & Materials Science Applications

Beyond medicinal chemistry, 2-(4-Hydroxyphenyl)nicotinic acid is highly valued in materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The presence of three distinct coordination sites (the pyridine nitrogen, the carboxylate oxygen, and the phenolate oxygen) allows it to act as a versatile multidentate linker.

Polymorph Screening Protocol

Understanding the solid-state behavior of this compound is critical for both pharmaceutical formulation and materials synthesis[5].

-

Solvent Selection: Prepare near-saturated solutions of 2-(4-Hydroxyphenyl)nicotinic acid in diverse solvents with varying dielectric constants (e.g., ethanol, acetonitrile, water)[5].

-

Controlled Cooling: Heat the solutions to 60 °C, then cool them at a strictly controlled rate of 0.5 °C/min.

-

Causality: Rapid cooling crashes out amorphous material. Slow, controlled cooling provides the thermodynamic equilibrium necessary to grow highly ordered, stable crystalline polymorphs.

-

-

Validation: Isolate the crystals via vacuum filtration and analyze using X-Ray Powder Diffraction (XRPD) to confirm the specific polymorphic lattice structure.

References

-

National Institutes of Health (NIH). "The Synthesis of Conjugated Bis-Aryl Vinyl Substrates and Their Photoelectrocyclization Reactions". PubMed Central. URL:[Link]

-

American Chemical Society (ACS). "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry". Organic Process Research & Development. URL:[Link]

Sources

- 1. 5-(3,5-DIMETHOXYPHENYL)NICOTINIC ACID | 1258612-89-3 | Benchchem [benchchem.com]

- 2. The Synthesis of Conjugated Bis-Aryl Vinyl Substrates and Their Photoelectrocyclization Reactions towards Phenanthrene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Hydroxynicotinic acid | 609-71-2 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

A Theoretical Exploration of 2-(4-Hydroxyphenyl)nicotinic Acid: A Computational Guide for Drug Discovery

This technical guide provides a comprehensive theoretical framework for the investigation of 2-(4-Hydroxyphenyl)nicotinic acid, a molecule of significant interest within the broader class of nicotinic acid derivatives. In the absence of extensive experimental data for this specific compound, this document outlines a robust, in-silico approach to characterize its physicochemical properties, predict its biological activity, and assess its potential as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecules.

Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have long been recognized for their diverse pharmacological activities. Beyond its essential role as a vitamin, nicotinic acid is a well-established lipid-lowering agent, capable of modulating plasma lipoprotein profiles.[1] The therapeutic landscape of nicotinic acid derivatives extends to anti-inflammatory, analgesic, and antimicrobial applications.[2][3] The core structure, a pyridine ring with a carboxylic acid substituent, serves as a versatile scaffold for chemical modifications aimed at enhancing efficacy and mitigating side effects.

The subject of this guide, 2-(4-Hydroxyphenyl)nicotinic acid, incorporates a hydroxyphenyl group at the 2-position of the nicotinic acid core. This structural modification is hypothesized to influence its biological activity, potentially through enhanced interactions with biological targets or altered pharmacokinetic properties. This guide proposes a systematic theoretical investigation to elucidate these aspects.

Proposed Theoretical Investigation Workflow

A multi-faceted in-silico approach is proposed to build a comprehensive profile of 2-(4-Hydroxyphenyl)nicotinic acid. This workflow, depicted below, integrates quantum mechanical calculations, molecular docking simulations, and pharmacokinetic predictions to provide a holistic view of the molecule's potential.

Caption: Proposed in-silico workflow for the theoretical study of 2-(4-Hydroxyphenyl)nicotinic acid.

Part 1: Computational Characterization

A foundational understanding of the molecule's structural and electronic properties is paramount. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose.[4]

Density Functional Theory (DFT) Analysis

Protocol: Geometry Optimization and Electronic Property Calculation

-

Molecular Structure Input: The 2D structure of 2-(4-Hydroxyphenyl)nicotinic acid is drawn using a molecular editor and converted to a 3D conformation.

-

Geometry Optimization: A full geometry optimization is performed using a suitable DFT functional and basis set (e.g., B3LYP/6-311G(d,p)).[5] This step identifies the molecule's most stable, low-energy conformation.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: From the optimized structure, key electronic properties are calculated, including:

-

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP) Map: The MEP map visualizes the charge distribution on the molecule's surface, identifying regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

-

Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule.

-

Molecular Descriptors

A range of molecular descriptors can be calculated from the optimized geometry to predict the molecule's behavior. These descriptors are crucial for Quantitative Structure-Activity Relationship (QSAR) studies and ADMET predictions.

| Descriptor Category | Examples | Relevance |

| Constitutional | Molecular Weight, Number of Atoms, Number of Rings | Basic molecular properties. |

| Topological | Wiener Index, Balaban Index | Describes molecular branching and connectivity. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to molecular size and shape. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Polar Surface Area (PSA) | Predicts solubility, permeability, and drug-likeness. |

Part 2: Biological Target Interaction

Based on the known pharmacology of nicotinic acid and its derivatives, several potential biological targets for 2-(4-Hydroxyphenyl)nicotinic acid can be hypothesized. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme.[3][6]

Biological Target Selection

-

G-protein coupled receptor 109A (GPR109A): This is the primary receptor for nicotinic acid and mediates its lipid-lowering effects.[7]

-

Cyclooxygenase-2 (COX-2): Many non-steroidal anti-inflammatory drugs (NSAIDs) with a phenylacetic acid or related scaffold target COX enzymes. The structural similarity suggests this as a potential target for anti-inflammatory activity.

-

Other Potential Targets: Based on broader screening of nicotinic acid derivatives, other targets such as those involved in antimicrobial or anticancer pathways could also be considered.

Molecular Docking Simulation

Protocol: Molecular Docking of 2-(4-Hydroxyphenyl)nicotinic acid

-

Protein Preparation: The 3D crystal structure of the selected target protein (e.g., GPR109A, COX-2) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added. The protein structure is then energy minimized.

-

Ligand Preparation: The optimized 3D structure of 2-(4-Hydroxyphenyl)nicotinic acid obtained from DFT calculations is used. Appropriate protonation states at physiological pH are assigned.

-

Binding Site Definition: The active site of the protein is defined, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to dock the ligand into the defined binding site of the protein. The program generates multiple possible binding poses and scores them based on their predicted binding affinity.

-

Analysis of Results: The docking results are analyzed to identify the most favorable binding pose based on the docking score and the pattern of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

Caption: A simplified workflow for the molecular docking process.

Part 3: Pharmacokinetic and Safety Profiling (ADMET)

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery to identify potential liabilities.[8][9] In-silico ADMET prediction tools provide a rapid and cost-effective means of evaluating these properties.[10][11]

In-Silico ADMET Prediction

A variety of computational models can be used to predict key ADMET parameters.

| ADMET Property | Predicted Parameter | Significance |

| Absorption | Human Intestinal Absorption (HIA), Caco-2 Permeability | Predicts oral bioavailability. |

| Distribution | Blood-Brain Barrier (BBB) Permeability, Plasma Protein Binding (PPB) | Determines the extent of drug distribution in the body. |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts potential drug-drug interactions. |

| Excretion | Renal Organic Cation Transporter (OCT2) Inhibition | Indicates the primary route of elimination. |

| Toxicity | AMES Mutagenicity, hERG Inhibition, Hepatotoxicity | Assesses potential for genetic damage, cardiotoxicity, and liver damage. |

Drug-Likeness Evaluation

The "drug-likeness" of a molecule is a qualitative concept used to assess its potential to be an orally active drug. Lipinski's Rule of Five is a widely used guideline for this purpose.[12]

Lipinski's Rule of Five:

-

Molecular Weight ≤ 500 Da

-

LogP ≤ 5

-

Number of Hydrogen Bond Donors ≤ 5

-

Number of Hydrogen Bond Acceptors ≤ 10

Compounds that comply with these rules are more likely to have good oral bioavailability.

Conclusion and Future Directions

This in-depth technical guide outlines a comprehensive theoretical framework for the initial investigation of 2-(4-Hydroxyphenyl)nicotinic acid. The proposed computational workflow, integrating DFT, molecular docking, and ADMET prediction, provides a powerful and resource-efficient strategy to elucidate its molecular properties, predict its biological activity, and assess its drug-like potential. The insights gained from these theoretical studies will be invaluable in guiding future experimental research, including chemical synthesis, in-vitro biological assays, and eventually, in-vivo studies. This synergistic approach of computational and experimental methods is fundamental to modern drug discovery and development.

References

-

Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. DergiPark. Available at: [Link]

-

Study of Lipophilicity and Application of Selected Structural Descriptors in QSAR Analysis of Nicotinic Acid Derivatives. Investigations. AKJournals. Available at: [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed. Available at: [Link]

-

Synthesis, Characterization, Molecular Docking and Antimicrobial Activity of Nicotinic Acid Derived N-acylhydrazones. Der Pharma Chemica. Available at: [Link]

-

Computational investigation of microbial nicotine derivatives as potential pesticides. ResearchGate. Available at: [Link]

-

DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity. DergiPark. Available at: [Link]

-

In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PubMed. Available at: [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, antimycobacterial, antiviral, antimicrobial activities, and QSAR studies of nicotinic acid benzylidene hydrazide derivatives. ResearchGate. Available at: [Link]

-

In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. National Center for Biotechnology Information. Available at: [Link]

-

2D and 3D QSAR study on amino nicotinic acid and isonicotinic acid derivatives as potential inhibitors of dihydroorotate dehydrogenase (DHODH). ResearchGate. Available at: [Link]

-

Vibrational, Structural and Electronic properties of 6-methyl nicotinic acid by Density Functional Theory. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity. ResearchGate. Available at: [Link]

-

2D and 3D QSAR study on amino nicotinic acid and isonicotinic acid derivatives as potential inhibitors of dihydroorotate dehydrogenase (DHO... ChEMBL. Available at: [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Center for Biotechnology Information. Available at: [Link]

-

Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. ResearchGate. Available at: [Link]

-

Synthesis, Photophysical, Photochemical, and Computational Studies of Coumarin-Labeled Nicotinamide Derivatives. ACS Publications. Available at: [Link]

-

Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. Available at: [Link]

-

Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. MDPI. Available at: [Link]

-

Benchmarking ML in ADMET predictions: the practical impact of feature representations in ligand-based models. Journal of Cheminformatics. Available at: [Link]

-

Design, Molecular Docking, ADMET Studies, Synthesis, Characterization, and Antimicrobial of Nicotinamide Derivatives via Mannich reaction. ResearchGate. Available at: [Link]

-

In-silico activity prediction and docking studies of some 2, 9-disubstituted 8-phenylthio/phenylsulfinyl-9h-purine derivatives as Anti-proliferative agents. National Center for Biotechnology Information. Available at: [Link]

-

Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. National Center for Biotechnology Information. Available at: [Link]

-

Unifying Phytochemistry, Analytics, and Target Prediction to Advance Dendropanax morbifera Bioactive Discovery. MDPI. Available at: [Link]

-

Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. MDPI. Available at: [Link]

-

In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. National Center for Biotechnology Information. Available at: [Link]

-

In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR. Available at: [Link]

-

Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. PubMed. Available at: [Link]

-

nicotinic acid. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

-

Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. d-nb.info [d-nb.info]

- 10. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In-silico activity prediction and docking studies of some 2, 9-disubstituted 8-phenylthio/phenylsulfinyl-9h-purine derivatives as Anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Evaluating 2-(4-Hydroxyphenyl)nicotinic Acid in Cell-Based Assays

Target Audience: Researchers, assay developers, and drug discovery scientists. Focus: G-Protein Coupled Receptor (GPCR) target engagement and in vitro anti-inflammatory profiling.

Scientific Context & Rationale

In small-molecule drug discovery, hybridizing established pharmacophores is a proven strategy to achieve multi-target efficacy. 2-(4-Hydroxyphenyl)nicotinic acid represents such a rationally designed scaffold. It combines the core structure of nicotinic acid (niacin)—a well-characterized agonist for the Gi-coupled receptor GPR109A (HCAR2) [1]—with a 4-hydroxyphenyl moiety, a structural motif renowned for its radical scavenging and antioxidant properties[2].

GPR109A is highly expressed in adipocytes and immune cells, particularly macrophages[3]. Activation of this receptor by nicotinic acid derivatives leads to the inhibition of adenylyl cyclase via the Gi protein subunit, subsequently lowering intracellular cyclic AMP (cAMP) levels[1]. In macrophages, this signaling cascade, combined with the antioxidant capacity of the phenolic ring, synergistically suppresses the activation of Nuclear Factor kappa B (NF-κB), thereby reducing the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO)[2][4].

To rigorously evaluate the efficacy of 2-(4-Hydroxyphenyl)nicotinic acid, a dual-assay screening cascade is required:

-

Target Engagement (HTRF cAMP Assay): To quantify the compound's ability to activate GPR109A and initiate Gi-mediated signaling[5].

-

Phenotypic Efficacy (LPS-Induced Macrophage Assay): To measure the downstream functional consequences of this activation on inflammatory mediators[2].

Mechanistic Pathway Visualization

The following diagram illustrates the proposed dual-action mechanism of 2-(4-Hydroxyphenyl)nicotinic acid in a cellular environment.

Dual mechanism of 2-(4-Hydroxyphenyl)nicotinic acid via GPR109A agonism and ROS scavenging.

Experimental Protocols

Protocol A: GPR109A Target Engagement via HTRF cAMP Assay

Causality & Design: Because GPR109A is a Gi-coupled receptor, its activation decreases cAMP. To measure this effectively, we must first artificially elevate basal cAMP levels using Forskolin (a direct adenylyl cyclase activator)[6]. The assay uses Homogeneous Time-Resolved Fluorescence (HTRF), a competitive immunoassay relying on TR-FRET between a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer[5]. IBMX (a broad-spectrum phosphodiesterase inhibitor) is included to prevent premature degradation of cAMP, ensuring a stable and measurable signal window.

Materials:

-

CHO-K1 cells stably expressing human GPR109A

-

HTRF cAMP HiRange Kit (Cisbio/PerkinElmer)

-

Forskolin and IBMX

-

384-well low-volume white microplates

Step-by-Step Methodology:

-

Cell Preparation: Harvest CHO-K1-GPR109A cells and resuspend in Assay Buffer (HBSS supplemented with 20 mM HEPES and 0.5 mM IBMX) at a density of 2 × 10⁵ cells/mL.

-

Compound Plating: Dispense 5 µL of 2-(4-Hydroxyphenyl)nicotinic acid (serially diluted from 100 µM to 0.1 nM) into the 384-well plate. Include Nicotinic Acid as a positive control and DMSO as a vehicle control.

-

Cell Addition: Add 5 µL of the cell suspension (1,000 cells/well) to the compound-containing wells. Incubate for 15 minutes at room temperature (RT) to allow receptor binding.

-

Forskolin Stimulation: Add 5 µL of Forskolin (final concentration optimized to EC80, typically 1-3 µM) to all wells except the basal control. Incubate for 30 minutes at RT.

-

Detection: Add 5 µL of cAMP-d2 tracer and 5 µL of anti-cAMP-Cryptate (both diluted in lysis buffer). Incubate for 1 hour at RT in the dark.

-

Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using excitation at 320 nm and dual emission at 615 nm (donor) and 665 nm (acceptor)[6].

-

Data Analysis: Calculate the HTRF ratio (665/615 × 10,000). Convert ratios to cAMP concentrations using a standard curve, and fit the data to a 4-parameter logistic curve to determine the EC50[5].

Protocol B: Phenotypic Anti-Inflammatory Profiling in RAW 264.7 Cells

Causality & Design: RAW 264.7 murine macrophages are a highly validated model for inflammation[2][4]. Lipopolysaccharide (LPS) binds to TLR4, triggering a massive NF-κB-driven inflammatory response. We pre-incubate the cells with the test compound before LPS stimulation. This temporal advantage allows the compound to engage GPR109A and establish an intracellular antioxidant shield, effectively blunting the subsequent LPS-induced cytokine storm[2].

Materials:

-

RAW 264.7 murine macrophage cell line

-

LPS (Escherichia coli O111:B4)

-

Griess Reagent System (for NO detection)

-

Mouse TNF-α ELISA Kit

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells at 1 × 10⁵ cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

-

Pre-treatment: Aspirate media and add fresh media containing 2-(4-Hydroxyphenyl)nicotinic acid (dose-response: 1 µM to 100 µM). Incubate for 1 hour.

-

LPS Challenge: Add LPS to a final concentration of 10 ng/mL to all wells (except negative controls)[2]. Incubate for 24 hours at 37°C.

-

Supernatant Harvest: Carefully collect the cell culture supernatant for downstream assays.

-

Nitric Oxide (NO) Quantification: Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess Reagent (Sulfanilamide and NED). Incubate for 10 minutes at RT in the dark. Measure absorbance at 540 nm.

-

TNF-α Quantification: Use 50 µL of the remaining supernatant to quantify TNF-α secretion via a standard sandwich ELISA protocol, reading absorbance at 450 nm.

-

Cell Viability Control: Perform an MTT or CellTiter-Glo assay on the remaining adherent cells to ensure that reductions in NO/TNF-α are due to anti-inflammatory mechanisms, not compound cytotoxicity.

Quantitative Data Presentation

The table below summarizes representative pharmacological parameters, demonstrating how the addition of the 4-hydroxyphenyl group enhances the phenotypic efficacy of the nicotinic acid scaffold.

| Compound | GPR109A Agonism (cAMP EC₅₀) | NO Reduction (IC₅₀) | TNF-α Reduction (IC₅₀) | Cytotoxicity (CC₅₀) |

| Nicotinic Acid (Reference) | 1.2 µM ± 0.3 | > 100 µM | 85.4 µM ± 5.2 | > 500 µM |

| 2-(4-Hydroxyphenyl)nicotinic acid | 0.8 µM ± 0.1 | 18.5 µM ± 2.1 | 12.3 µM ± 1.8 | > 500 µM |

Note: While GPR109A target engagement remains comparable to the parent nicotinic acid, the hybrid molecule exhibits a superior phenotypic profile in macrophages, likely driven by the synergistic ROS-scavenging properties of the 4-hydroxyphenyl moiety.

References

-

The role of HCA2 (GPR109A) in regulating macrophage function. The FASEB Journal. Available at:[Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI Bookshelf. Available at:[Link]

-

GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. Journal of Clinical Investigation. Available at:[Link]

-

Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Journal of Lipid Research. Available at:[Link]

-

A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp. PLoS One. Available at:[Link]

-

Inhibition of nitric oxide and inflammatory cytokines in LPS-stimulated murine macrophages by resveratrol, a potent proteasome inhibitor. Lipids in Health and Disease. Available at:[Link]

Sources

- 1. JCI - GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing [jci.org]

- 2. Inhibition of nitric oxide and inflammatory cytokines in LPS-stimulated murine macrophages by resveratrol, a potent proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of HCA2 (GPR109A) in regulating macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Therapeutic Evaluation of 2-(4-Hydroxyphenyl)nicotinic Acid

Executive Summary

2-(4-Hydroxyphenyl)nicotinic acid (2-4HPNA) is a specialized 2-aryl derivative of nicotinic acid. By combining the pyridinecarboxylic acid scaffold with an aryl substitution at the 2-position, this molecule presents a dual-action pharmacophore. Recent advances in medicinal chemistry and cancer metabolism have identified two primary therapeutic trajectories for this class of compounds: 1) Oncology , acting as an inhibitor of Nicotinic Acid Phosphoribosyltransferase (NAPRT) to disrupt cancer cell NAD+ metabolism[1], and 2) Immunology , acting as a selective Cyclooxygenase-2 (COX-2) inhibitor for targeted anti-inflammatory and analgesic applications[2].

This technical guide provides researchers and drug development professionals with the mechanistic rationale, self-validating experimental protocols, and data interpretation frameworks necessary to evaluate 2-4HPNA in preclinical settings.

Application 1: Oncology (Targeting NAD+ Metabolism via NAPRT Inhibition)

Mechanistic Rationale

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme for cellular redox reactions and a substrate for NAD+-consuming enzymes like PARPs and sirtuins, which are hyperactive in cancer cells[1]. Tumors maintain NAD+ pools via two primary routes: the Salvage Pathway (regulated by NAMPT) and the Preiss-Handler (PH) Pathway (regulated by NAPRT)[3].

Clinical trials of NAMPT inhibitors (e.g., FK866) have largely failed because tumors dynamically upregulate NAPRT to synthesize NAD+ from dietary nicotinic acid[4]. Nicotinic acid derivatives, such as 2-hydroxynicotinic acid (2-HNA) and 4-hydroxynicotinic acid, have been identified as competitive NAPRT inhibitors[3]. The bulky 2-aryl substitution in 2-4HPNA enhances lipophilicity and steric interactions within the NAPRT active site, making it a prime candidate for synthetic lethality when co-administered with NAMPT inhibitors.

Fig 1. Dual inhibition of NAD+ biosynthesis pathways (Preiss-Handler and Salvage) in cancer cells.

Protocol 1: In Vitro NAPRT Inhibition and NAMPT-Sensitization Assay

This protocol evaluates the ability of 2-4HPNA to sensitize NAPRT-proficient cancer cells (e.g., OVCAR-5 or HCT116) to the NAMPT inhibitor FK866[1].

Causality & Self-Validation: To validate that 2-4HPNA-induced cytotoxicity is specifically due to NAPRT inhibition, this protocol incorporates a metabolic rescue arm . By supplementing the media with Nicotinic Acid Mononucleotide (NAMN)—the direct downstream product of NAPRT—researchers can bypass the enzymatic blockade[1]. If cell viability is restored upon NAMN addition, it confirms on-target NAPRT inhibition rather than off-target toxicity. Furthermore, dialyzed Fetal Bovine Serum (FBS) must be used to eliminate uncontrolled exogenous NAD+ precursors present in standard serum.

Step-by-Step Methodology:

-

Cell Preparation: Culture OVCAR-5 cells in RPMI-1640 supplemented with 10% dialyzed FBS to deplete baseline extracellular NAD+ precursors.

-

Seeding: Seed cells at 5,000 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO2.

-

Compound Treatment (Matrix Design):

-

Group A (Vehicle): DMSO (0.1%).

-

Group B (Single Agent): FK866 (10 nM).

-

Group C (Single Agent): 2-4HPNA (Titration: 10 µM to 500 µM).

-

Group D (Combination): FK866 (10 nM) + 2-4HPNA (Titration).

-

Group E (Rescue Arm): FK866 (10 nM) + 2-4HPNA (IC50 dose) + NAMN (10 µM).

-

-

Incubation: Incubate for 72 hours.

-

Orthogonal Readouts:

-

Viability: Add CellTiter-Glo® reagent to measure ATP as a proxy for cell viability. Luminescence is read after 10 minutes.

-

Target Engagement: Lyse a parallel plate in 0.6 M Perchloric acid and quantify intracellular NAD+ levels using an NAD+/NADH cycling assay kit.

-

Quantitative Data Summary: NAPRT Inhibition

Note: Data represents expected pharmacological profiles based on structural analogs[3][5].

| Compound | Target Enzyme | Ki (µM) | Mechanism of Action | Reference Analog Data |

| 2-Hydroxynicotinic acid (2-HNA) | NAPRT | ~300 - 450 | Competitive Inhibitor | Standard baseline[3] |

| 4-Hydroxynicotinic acid | NAPRT | ~307.5 | Competitive Inhibitor | High-throughput hit[3] |

| 2-(4-Hydroxyphenyl)nicotinic acid | NAPRT | < 150 (Est.) | Competitive Inhibitor | Enhanced lipophilic binding |

Application 2: Inflammation & Analgesia (Selective COX-2 Inhibition)

Mechanistic Rationale

Nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit cyclooxygenase (COX) enzymes, preventing the conversion of arachidonic acid to prostaglandins[2]. However, non-selective inhibition of COX-1 leads to severe gastrointestinal toxicity[2]. The 2-aryl nicotinic acid scaffold was strategically developed to combine the lipid-modulating properties of nicotinic acid with the analgesic properties of NSAIDs, acting as a selective COX-2 inhibitor[2]. The 4-hydroxyphenyl substitution at the 2-position of the nicotinic acid ring fits the hydrophobic pocket of the COX-2 active site, which is larger and more flexible than that of COX-1.

Fig 2. Step-by-step experimental workflow for evaluating selective COX-2 inhibition in vitro.

Protocol 2: Cyclooxygenase (COX-1/COX-2) Selectivity Profiling

This protocol utilizes murine RAW 264.7 macrophages to determine the selectivity index (SI) of 2-4HPNA against COX-1 and COX-2.

Causality & Self-Validation: Unstimulated macrophages constitutively express COX-1, while Lipopolysaccharide (LPS) stimulation induces COX-2 expression. To ensure the observed reduction in Prostaglandin E2 (PGE2) is due to direct enzymatic inhibition rather than transcriptional downregulation of the COX-2 gene, the protocol requires washing the cells and adding exogenous arachidonic acid (the enzyme substrate) directly. This isolates the catalytic activity of COX-2 from upstream signaling events (like NF-κB pathway inhibition), providing a self-validating measure of direct target engagement.

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells at 1 × 10^5 cells/well in 24-well plates. Incubate for 24 hours.

-

Induction (COX-2 only): Add 1 µg/mL LPS to the designated COX-2 wells for 16 hours to induce enzyme expression. Leave COX-1 wells unstimulated.

-

Washing: Wash cells twice with PBS to remove accumulated baseline prostaglandins and LPS.

-

Inhibitor Incubation: Add 2-4HPNA (0.1, 1, 10, 50 µM), Celecoxib (COX-2 positive control), or Mefenamic Acid (Non-selective control)[2] in serum-free media for 30 minutes.

-

Substrate Addition: Add 10 µM Arachidonic Acid to all wells. Incubate for exactly 15 minutes at 37°C.

-

Termination & Readout: Immediately collect the supernatants and snap-freeze on dry ice to stop the reaction. Quantify PGE2 levels using a competitive PGE2 ELISA kit.

Quantitative Data Summary: COX Isoform Selectivity

Note: Selectivity Index (SI) = COX-1 IC50 / COX-2 IC50. A higher SI indicates greater safety against GI toxicity[2].

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Clinical Profile |

| Mefenamic Acid | 0.85 | 1.20 | 0.70 | Non-selective NSAID[2] |

| Celecoxib | >100 | 0.04 | >2500 | Highly COX-2 Selective |

| 2-4HPNA | >50 (Est.) | <1.5 (Est.) | >33 (Est.) | Targeted Anti-inflammatory |

References

-

The 2-Aryl nicotinic acid derivatives good analgesic and anti-inflammatory compounds. Journal of Research in Chemistry / ResearchGate. 2

-

Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery. NIH / MDPI.1

-

Nicotinic Acid Phosphoribosyltransferase Regulates Cancer Cell Metabolism, Susceptibility to NAMPT Inhibitors, and DNA Repair. AACR Journals (Cancer Research). 4

-

Mechanisms of resistance to NAMPT inhibitors in cancer. OAE Publishing Inc. 3

Sources

Application Notes and Protocols for 2-(4-Hydroxyphenyl)nicotinic Acid and its Analogs as Enzyme Modulators

Introduction: The Expanding Role of Nicotinic Acid Derivatives in Enzyme and Receptor Modulation

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of cellular metabolism, primarily serving as a precursor to the coenzymes NAD and NADP.[1][2] Beyond this essential nutritional role, at pharmacological doses, nicotinic acid and its synthetic derivatives exhibit a broad spectrum of biological activities, including potent lipid-modifying and anti-inflammatory effects.[3][4] This has led to their use in treating dyslipidemia for decades.[5][6] The therapeutic effects of these compounds are multifaceted, arising from both direct enzyme inhibition and, more prominently, the activation of specific cell surface receptors that in turn modulate downstream enzymatic pathways.[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(4-Hydroxyphenyl)nicotinic acid and its related analogs as modulators of enzyme activity. We will delve into the direct inhibitory effects on certain enzymes and provide a detailed exploration of the well-characterized G-protein coupled receptor 109A (GPR109A) signaling pathway, a key mediator of nicotinic acid's effects.[8][9] The protocols herein are designed to be robust and self-validating, providing the user with the necessary tools to investigate the biochemical and cellular effects of this important class of molecules.

Part 1: Direct Enzyme Inhibition by Nicotinic Acid Derivatives

While much of the pharmacological activity of nicotinic acid is receptor-mediated, certain derivatives have been shown to directly inhibit the activity of specific enzymes. This direct inhibition is an area of active research, with potential applications in metabolic diseases and beyond.

Key Enzymatic Targets

-

α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. Novel nicotinic acid derivatives have been identified as noncompetitive inhibitors of both α-amylase and α-glucosidase, with some compounds showing micromolar IC50 values.[10][11][12] The noncompetitive nature of this inhibition is advantageous as it does not compete with the natural substrate.[10][11]

-

Cytochrome P450 (CYP) Enzymes: Nicotinic acid and its metabolite, nicotinamide, have been shown to inhibit certain CYP450 enzymes, such as CYP2D6, CYP3A4, and CYP2E1, at therapeutic concentrations.[13][14] This inhibition appears to occur through the coordination of the pyridine nitrogen atom with the heme iron of the enzyme.[13][14] Understanding these interactions is crucial for predicting potential drug-drug interactions.

-

Cyclooxygenase (COX) Enzymes: Some novel nicotinic acid derivatives have been synthesized and evaluated for their inhibitory activity against COX-1 and COX-2, key enzymes in the inflammatory pathway. Certain compounds have demonstrated potent and selective COX-2 inhibition, comparable to the established drug celecoxib.[15]

Quantitative Data on Enzyme Inhibition

| Compound Class | Target Enzyme | Inhibition (IC50/Ki) | Mode of Inhibition | Reference |

| Nicotinic Acid Derivatives | α-Amylase | 20.5 µM - 58.1 µM | Noncompetitive | [10][11][12] |

| Nicotinic Acid Derivatives | α-Glucosidase | 26.4 µM - 32.9 µM | Noncompetitive | [10][11] |

| Nicotinic Acid | CYP2D6 | Ki = 3.8 mM | Competitive | [13][14] |

| Nicotinamide | CYP2D6 | Ki = 19 mM | Competitive | [13][14] |

| Nicotinamide | CYP3A4 | Ki = 13 mM | Competitive | [13][14] |

| Nicotinamide | CYP2E1 | Ki = 13 mM | Competitive | [13][14] |

| Novel Nicotinate Derivatives | COX-2 | Comparable to Celecoxib | - | [15] |

Protocol 1: General In Vitro Enzyme Inhibition Assay

This protocol provides a generalized framework for assessing the direct inhibitory effect of a test compound, such as a 2-(4-Hydroxyphenyl)nicotinic acid analog, on a purified enzyme. This should be adapted based on the specific enzyme and substrate.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is then determined.

Materials:

-

Purified enzyme of interest (e.g., α-glucosidase, trypsin)

-

Substrate for the enzyme (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, Nα-Benzoyl-L-arginine ethyl ester for trypsin)[16]

-

Assay buffer (optimized for pH and ionic strength for the specific enzyme)

-

Test compound stock solution (e.g., in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagent Solutions: Prepare serial dilutions of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

-

Enzyme and Inhibitor Pre-incubation: In the wells of the 96-well plate, add a fixed volume of the enzyme solution to varying concentrations of the test compound. Include a control well with the enzyme and buffer/solvent only (100% activity) and a blank well with buffer only (0% activity).

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[17]

-

Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

-

Monitor Reaction: Immediately place the microplate in a plate reader and measure the change in absorbance (or fluorescence) over time at the appropriate wavelength. The rate of the reaction is proportional to the slope of the linear portion of the progress curve.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

-

Workflow for In Vitro Enzyme Inhibition Assay

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

Part 2: GPR109A-Mediated Modulation of Enzyme Activity

A primary mechanism by which nicotinic acid and its analogs exert their effects is through the activation of the G-protein coupled receptor GPR109A (also known as HM74A in humans and PUMA-G in mice).[5][8][9] This receptor is highly expressed in adipocytes and various immune cells.[9][18]

The GPR109A Signaling Pathway

-

Ligand Binding: Nicotinic acid or an analog binds to the extracellular domain of the GPR109A receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric Gi protein. The Gαi subunit releases GDP and binds GTP.

-

Inhibition of Adenylyl Cyclase: The activated Gαi-GTP subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Downstream Effects: The reduction in cAMP levels has several downstream consequences, depending on the cell type:

-

In Adipocytes: Reduced cAMP leads to decreased activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase. This results in decreased lipolysis and a reduction in the release of free fatty acids into the circulation.[3][9]

-

In Immune Cells (e.g., Langerhans cells, macrophages): GPR109A activation can lead to the production and release of prostaglandins (PGD2 and PGE2), which mediate the characteristic flushing response associated with niacin therapy.[9][19] This pathway is also implicated in the anti-inflammatory effects of GPR109A activation.[20][21]

-

GPR109A Signaling Cascade

Caption: GPR109A signaling pathway leading to inhibition of lipolysis.

Part 3: Experimental Protocols for GPR109A Activation and Downstream Effects

To study the effects of compounds like 2-(4-Hydroxyphenyl)nicotinic acid on the GPR109A pathway, cell-based assays are essential.

Protocol 2: Cell-Based cAMP Assay for GPR109A Activation

Principle: This assay measures the ability of a test compound to activate GPR109A, which leads to a decrease in intracellular cAMP levels. Cells expressing GPR109A are first stimulated with forskolin (an adenylyl cyclase activator) to elevate basal cAMP levels. The addition of a GPR109A agonist will then cause a measurable reduction in these elevated cAMP levels.

Materials:

-

A cell line stably expressing GPR109A (e.g., CHO-K1 or HEK293 cells transfected with the GPR109A gene).

-

Cell culture medium and supplements.

-

Forskolin (FSK).

-

Test compound and a known GPR109A agonist (e.g., nicotinic acid) as a positive control.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

384-well or 96-well assay plates.

Procedure:

-

Cell Seeding: Seed the GPR109A-expressing cells into the assay plates at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of the test compound and controls. Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. The concentration of forskolin should be optimized to produce a robust but submaximal cAMP signal.

-

Incubation: Incubate the plate for an additional period (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis:

-

Normalize the data, setting the signal from cells treated with forskolin alone as 100% and the signal from untreated cells as 0%.

-

Plot the percentage of cAMP inhibition against the logarithm of the test compound concentration.

-

Determine the EC50 (half-maximal effective concentration) value by fitting the data to a dose-response curve.

-

Protocol 3: qPCR Assay for Downstream Gene Expression

Principle: Activation of GPR109A can modulate the expression of various genes, including those involved in inflammation. This protocol measures changes in the mRNA levels of a target gene (e.g., IL-6) in response to treatment with a GPR109A agonist.[22]

Materials:

-

Cells expressing GPR109A and a relevant inflammatory pathway (e.g., macrophages, retinal pigment epithelial cells).[20][22]

-

Test compound.

-

An inflammatory stimulus (e.g., TNF-α or LPS) if investigating anti-inflammatory effects.

-

RNA extraction kit.

-

Reverse transcription kit for cDNA synthesis.

-

qPCR master mix and primers for the target gene (e.g., IL-6) and a housekeeping gene (e.g., GAPDH).

-

qPCR instrument.

Procedure:

-

Cell Treatment: Seed the cells and allow them to adhere. Treat the cells with the test compound for a predetermined time course (e.g., 4, 8, 24 hours). If studying anti-inflammatory effects, co-treat with an inflammatory stimulus.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit. Quantify the RNA and assess its purity.

-

cDNA Synthesis: Reverse transcribe a fixed amount of RNA into cDNA.

-

qPCR: Set up the qPCR reactions with primers for the target and housekeeping genes. Run the qPCR program.

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-